![molecular formula C13H10N4OS2 B1417604 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol CAS No. 118158-95-5](/img/structure/B1417604.png)
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol
Overview
Description
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol, also known as 2-((3-sulfanyl-5-(2-thienyl)-1,2,4-triazol-4-yl)imino)methyl)phenol, is a novel compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. It has been studied for its ability to act as a catalyst for the synthesis of other compounds and for its potential to act as a building block for the synthesis of more complex molecules.
Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
Compounds with a similar structure, such as 2-{(Z)-[(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4H-chromen-4-ones, have been synthesized and found to exhibit antioxidant and anti-inflammatory activities. Specifically, certain compounds within this series demonstrated excellent antioxidant activity, and some showed significant anti-inflammatory effects, indicating the potential therapeutic applications of these chemical structures in managing oxidative stress and inflammation-related conditions (Kate et al., 2020).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, including those with structures similar to the compound , have been reported to possess antimicrobial properties. These compounds have shown significant activity against various bacterial strains such as S. aureus and E. coli, and fungal species like A. niger, indicating their potential as antimicrobial agents in medical and agricultural applications (Hussain et al., 2008).
Antiproliferative and Antilipolytic Activities
Certain bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized and evaluated for their antiproliferative and antilipolytic activities, particularly against obesity-related colorectal cells. Some compounds in this series exhibited promising cytotoxicity and pancreatic lipase inhibition, suggesting potential applications in the treatment of obesity-related colorectal cancer (Shkoor et al., 2021).
Corrosion Inhibition
Schiff's bases of triazoles, including structures related to the compound of interest, have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. These compounds adhere to metal surfaces, forming a protective layer and significantly reducing the rate of corrosion. This property is crucial in various industries, such as oil and gas, where metal preservation is essential (Ansari et al., 2014).
Transition Metal Complexes and Antimicrobial Activity
Transition metal complexes of compounds similar to 2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol have been synthesized and characterized. These complexes exhibited good biological activity, specifically antimicrobial effects against bacteria like S. aureus and E. coli, suggesting their potential use in developing new antimicrobial agents (Flifel et al., 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some 1,2,4-triazole and thiophene derivatives are used in pharmaceuticals and are safe for human consumption under specific doses1, others might be hazardous. Without specific information on “2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol”, it’s hard to provide accurate safety and hazard information.
Future Directions
The future research directions for such compounds could involve exploring their potential biological activities and developing new synthesis methods to improve their properties and increase their utility in various fields21.
Please note that this is a general analysis based on the classes of compounds that “2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol” belongs to, and not on the specific compound itself. For detailed information, specific studies on this compound would be needed.
properties
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-10-5-2-1-4-9(10)8-14-17-12(15-16-13(17)19)11-6-3-7-20-11/h1-8,18H,(H,16,19)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQRZWKDKZSSOF-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)
![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
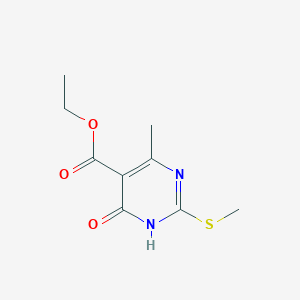
![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
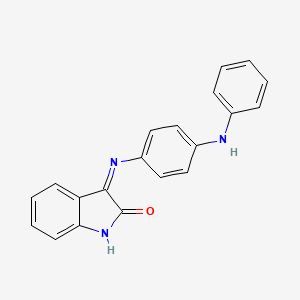
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
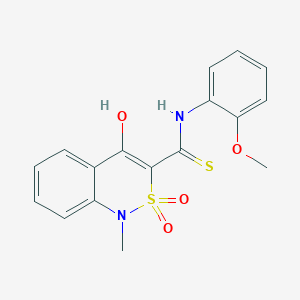
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
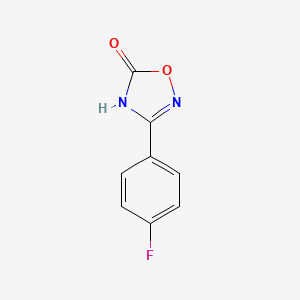
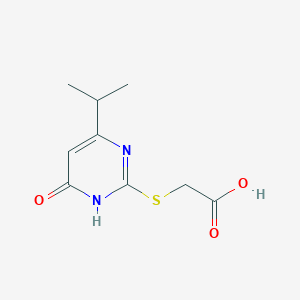
![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)